Cas no 42497-80-3 (Methyl 4-(2-Phenylethynyl)benzoate)
Methyl 4-(2-Phenylethynyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-(phenylethynyl)benzoate
- Benzoic acid, 4-(phenylethynyl)-, methyl ester
- methyl 4-(2-phenylethynyl)benzoate
- Rarechem al bf 0963
- 42497-80-3
- EN300-266211
- IOMGFEKBYSHGLF-UHFFFAOYSA-
- IOMGFEKBYSHGLF-UHFFFAOYSA-N
- methyl4-(phenylethynyl)benzoate
- methyl 4-phenylethynylbenzoate
- SCHEMBL1105504
- methyl-4-(phenylethynyl)benzoate
- InChI=1/C16H12O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3
- DTXSID10457647
- F77964
- HS-4818
- Methyl 4-(2-Phenylethynyl)benzoate
-
- MDL: MFCD06203959
- Inchi: 1S/C16H12O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3
- InChI Key: IOMGFEKBYSHGLF-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(C#CC2C=CC=CC=2)=CC=1)=O
Computed Properties
- Exact Mass: 236.083729621g/mol
- Monoisotopic Mass: 236.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 26.3Ų
Methyl 4-(2-Phenylethynyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M358723-10mg |
Methyl 4-(2-Phenylethynyl)benzoate |
42497-80-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M358723-50mg |
Methyl 4-(2-Phenylethynyl)benzoate |
42497-80-3 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M358723-100mg |
Methyl 4-(2-Phenylethynyl)benzoate |
42497-80-3 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Chemenu | CM374066-1g |
Methyl 4-(phenylethynyl)benzoate |
42497-80-3 | 95%+ | 1g |
$653 | 2022-06-11 | |
| A2B Chem LLC | AF88101-250mg |
Methyl 4-(phenylethynyl)benzoate |
42497-80-3 | 95% | 250mg |
$123.00 | 2024-04-20 | |
| A2B Chem LLC | AF88101-1g |
Methyl 4-(phenylethynyl)benzoate |
42497-80-3 | 95% | 1g |
$329.00 | 2024-04-20 | |
| A2B Chem LLC | AF88101-5g |
Methyl 4-(phenylethynyl)benzoate |
42497-80-3 | 95% | 5g |
$1152.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805625-100mg |
Methyl 4-(phenylethynyl)benzoate |
42497-80-3 | 95% | 100mg |
¥826.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805625-250mg |
Methyl 4-(phenylethynyl)benzoate |
42497-80-3 | 95% | 250mg |
¥1900.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805625-1g |
Methyl 4-(phenylethynyl)benzoate |
42497-80-3 | 95% | 1g |
¥5131.00 | 2024-05-14 |
Methyl 4-(2-Phenylethynyl)benzoate Suppliers
Methyl 4-(2-Phenylethynyl)benzoate Related Literature
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Jiajia Li,Junmin Chen,Hefeng Zhu,Mingzhong Cai New J. Chem. 2023 47 14894
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Nana Zhang,Binyao Li,Hongban Zhong,Jianhui Huang Org. Biomol. Chem. 2012 10 9429
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Gina M. Roberts,Wenya Lu,L. Keith Woo RSC Adv. 2015 5 18960
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Marcel Garbe,Svenja Budweg,Veronica Papa,Zhihong Wei,Helen Hornke,Stephan Bachmann,Michelangelo Scalone,Anke Spannenberg,Haijun Jiao,Kathrin Junge,Matthias Beller Catal. Sci. Technol. 2020 10 3994
Additional information on Methyl 4-(2-Phenylethynyl)benzoate
Recent Advances in the Study of Methyl 4-(2-Phenylethynyl)benzoate (CAS: 42497-80-3) in Chemical Biology and Pharmaceutical Research
Methyl 4-(2-Phenylethynyl)benzoate (CAS: 42497-80-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its phenylethynyl benzoate moiety, has been explored for its role in modulating biological pathways, particularly in the context of inflammation and cancer. Recent studies have highlighted its utility as a versatile scaffold for the development of novel small-molecule inhibitors and probes.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of Methyl 4-(2-Phenylethynyl)benzoate. The research demonstrated that this compound effectively inhibits the NF-κB signaling pathway, a critical regulator of inflammatory responses. Through a series of in vitro and in vivo experiments, the authors reported a significant reduction in pro-inflammatory cytokine production, suggesting its potential as a lead compound for treating chronic inflammatory diseases.
In the realm of oncology, Methyl 4-(2-Phenylethynyl)benzoate has shown promise as an inhibitor of protein-protein interactions (PPIs) involved in tumor progression. A recent preprint on bioRxiv detailed its ability to disrupt the interaction between Bcl-2 and Bax, two key proteins in the apoptosis pathway. The study utilized molecular docking and surface plasmon resonance (SPR) to validate the binding affinity of the compound, paving the way for further optimization of its pharmacokinetic properties.
Another notable application of Methyl 4-(2-Phenylethynyl)benzoate lies in its use as a fluorescent probe. Researchers from the University of Tokyo developed a derivative of this compound for real-time imaging of lipid droplets in live cells. The modified probe exhibited high selectivity and photostability, making it a valuable tool for studying lipid metabolism disorders. This work was published in Chemical Communications in early 2024.
Despite these advancements, challenges remain in the clinical translation of Methyl 4-(2-Phenylethynyl)benzoate. Issues such as poor aqueous solubility and off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is focused on improving the bioavailability and specificity of this compound, with several patent applications filed in the past year for novel derivatives and delivery systems.
In conclusion, Methyl 4-(2-Phenylethynyl)benzoate (CAS: 42497-80-3) represents a promising candidate for multiple therapeutic and diagnostic applications. Its versatility as a chemical scaffold, combined with recent breakthroughs in understanding its mechanisms of action, positions it as a compound of significant interest for future drug discovery efforts. Further studies are warranted to explore its full potential and overcome existing limitations.
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